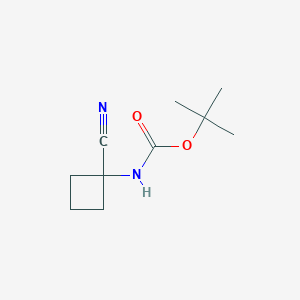
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride
Descripción general
Descripción
“(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” is a chemical compound with the CAS Number: 565453-24-9 and a molecular weight of 246.78 . It is also known by the IUPAC name 1-(cyclohexylcarbonyl)-4-piperidinamine hydrochloride . The compound is typically in the form of a white to yellow solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride” include a molecular weight of 232.75 . It is a white to yellow solid . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Drug Design and Development
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride: is a piperidine derivative, a class of compounds that are pivotal in medicinal chemistry. Piperidine structures are found in numerous pharmaceuticals due to their versatility and biological activity. This compound can serve as a building block in the synthesis of various drugs, particularly those targeting the central nervous system, as piperidine rings are often present in molecules with psychoactive properties .
Synthesis of Heterocyclic Compounds
The piperidine moiety within this compound is a common scaffold in heterocyclic chemistry. Researchers can utilize it to synthesize complex heterocyclic structures that are prevalent in natural products and pharmaceuticals. These structures can exhibit a wide range of biological activities, making them valuable for the development of new therapeutic agents .
Biological Studies
As a compound with an amine group, (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride can be used in biological studies to probe protein interactions. The amine group can be tagged or modified, allowing it to bind to specific proteins or enzymes, which can be useful in understanding biological pathways and identifying potential drug targets .
Material Science
In material science, this compound’s robust chemical structure can be employed in the creation of novel materials with specific properties. For example, it could be used to synthesize polymers with enhanced durability or flexibility, contributing to the development of new materials for industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of piperidine like (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride can be used as standards or reagents. Their well-defined structure and properties make them suitable for use in calibrating instruments or as part of chemical assays to detect or quantify other substances .
Chemical Education
This compound can also serve an educational purpose. Due to its representative structure as a piperidine derivative, it can be used in academic settings to teach students about the synthesis and properties of nitrogen-containing heterocycles, which are fundamental concepts in organic chemistry .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEESHHJEBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)


![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)

